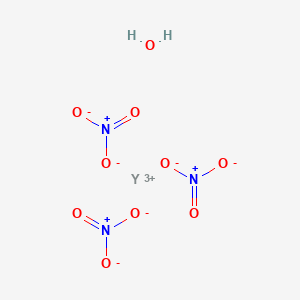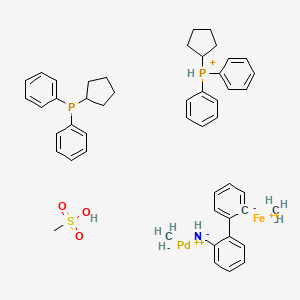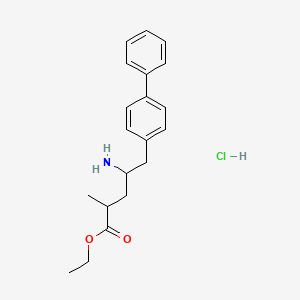
Ammonium saccharin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium saccharin is a derivative of saccharin, an artificial sweetener that has been widely used for over a century. Saccharin itself is known for its intense sweetness, being approximately 300-500 times sweeter than sucrose. This compound is formed by the reaction of saccharin with ammonium ions, resulting in a compound that retains the sweetening properties of saccharin while offering unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium saccharin can be synthesized through the reaction of saccharin with ammonium hydroxide. The process involves dissolving saccharin in water and then adding ammonium hydroxide to the solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium saccharin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form saccharin sulfonic acid.
Reduction: It can be reduced to form saccharin.
Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed:
Oxidation: Saccharin sulfonic acid.
Reduction: Saccharin.
Substitution: Metal saccharinates.
Applications De Recherche Scientifique
Ammonium saccharin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a mild acidic environment.
Biology: this compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is used in the production of electroplating baths and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of ammonium saccharin involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can affect metabolic pathways and cellular processes. In industrial applications, its ability to form stable complexes with metals makes it effective as a corrosion inhibitor.
Comparaison Avec Des Composés Similaires
Sodium Saccharin: Another derivative of saccharin, commonly used as an artificial sweetener.
Calcium Saccharin: Used in food and pharmaceutical industries.
Potassium Saccharin: Similar in properties to sodium saccharin but used in applications where sodium intake needs to be minimized.
Comparison:
Uniqueness: Ammonium saccharin is unique due to its ability to form stable complexes with various cations, making it useful in specific industrial applications.
Sweetness: All saccharin derivatives share similar sweetness levels, but their solubility and stability can vary.
Applications: While sodium and calcium saccharin are primarily used as sweeteners, this compound finds more specialized applications in research and industry.
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it valuable in both scientific research and industrial processes.
Propriétés
Numéro CAS |
6381-61-9 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
azane;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.H3N/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);1H3 |
Clé InChI |
XTPLQANXHDDXIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


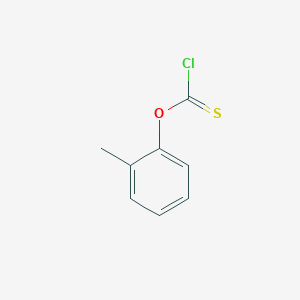
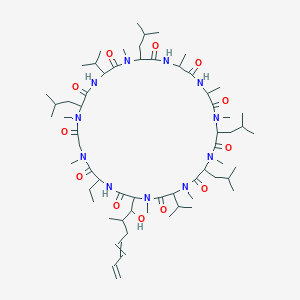
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
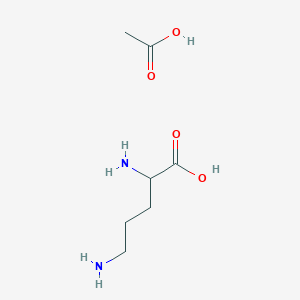
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
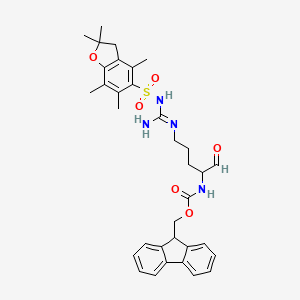
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
